molecular formula C6H8LiN3O3 B6207880 lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate CAS No. 2694734-74-0

lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate

Cat. No.: B6207880
CAS No.: 2694734-74-0
M. Wt: 177.1
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Description

Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a chemical compound that features a lithium ion coordinated with a triazole-based ligand. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and versatility, making it a valuable component in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole with an appropriate alkylating agent to introduce the methoxyacetate group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, facilitating nucleophilic substitution. The resulting intermediate is then treated with lithium hydroxide to form the final lithium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form more complex structures.

    Reduction: Reduction reactions can modify the electronic properties of the triazole ring.

    Substitution: The methoxyacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target molecule. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole: The parent compound, which lacks the methoxyacetate group.

    2-(4H-1,2,4-triazol-3-yl)methoxyacetic acid: Similar structure but without the lithium ion.

    Lithium 2-(1H-1,2,4-triazol-3-yl)acetate: A related compound with a different substitution pattern on the triazole ring.

Uniqueness

Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is unique due to the presence of both the lithium ion and the methoxyacetate group, which confer distinct chemical and biological properties. The lithium ion can enhance the compound’s solubility and stability, while the methoxyacetate group provides additional sites for chemical modification and interaction with biological targets .

Properties

CAS No.

2694734-74-0

Molecular Formula

C6H8LiN3O3

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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